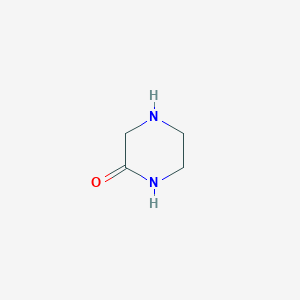

Piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELDVXSEVIIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282698 | |

| Record name | Piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-67-2 | |

| Record name | Piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9H2S9K98E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Piperazin-2-one Core: A Technical Guide for Drug Discovery Professionals

The piperazin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features, combining a lactam functionality with a basic nitrogen atom, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of the this compound core, intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The this compound core possesses a unique combination of properties that make it an attractive scaffold for drug design. The presence of hydrogen bond donors and acceptors, along with a tunable basic center, allows for the modulation of pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | [1] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Melting Point | 136-140 °C | [2] |

| Boiling Point | 164 °C / 5 mmHg | [2] |

| XLogP3 | -1.1 | [1] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted pKa | 15.47 ± 0.20 | [2] |

Synthesis of the this compound Core

Several synthetic routes to the this compound core have been established. Two common and effective methods are highlighted below.

Experimental Protocol 1: Synthesis from Ethylenediamine (B42938) and Ethyl Chloroacetate (B1199739)

This is a classical and straightforward method for the preparation of the unsubstituted this compound core.

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as ethanol.

-

Addition of Reagent: Slowly add a solution of ethyl chloroacetate to the ethylenediamine solution at room temperature with constant stirring. An excess of ethylenediamine is typically used.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial substitution reaction is complete, the excess ethylenediamine and solvent are removed under reduced pressure. The resulting intermediate is then redissolved in a suitable solvent and heated to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and any precipitated salts are removed by filtration. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.[3]

Experimental Protocol 2: Cascade Synthesis of Substituted Piperazin-2-ones

A more recent and efficient one-pot method involves a metal-promoted cascade reaction to produce substituted piperazin-2-ones.[4][5]

Methodology:

-

Reaction Mixture: To a reaction vessel, add a chloro allenylamide, a primary amine, an aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a silver salt (e.g., AgNO₃) in a suitable solvent like acetonitrile.[5]

-

Reaction Conditions: The mixture is heated to 85–90 °C for approximately 16 hours.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography to isolate the desired substituted this compound derivative.[5]

Characterization of the this compound Core

Standard spectroscopic techniques are employed to confirm the structure and purity of the this compound core.

Experimental Protocol 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound typically shows signals corresponding to the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts are approximately δ 3.03 (t), 3.37 (td), and 3.52 (s) ppm. A broad singlet for the NH protons is also observed.[2]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show characteristic peaks for the three distinct methylene carbons at approximately δ 42.31, 43.05, and 49.83 ppm, and a downfield signal for the carbonyl carbon around δ 170.00 ppm.[2]

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm⁻¹.

Biological Significance and Signaling Pathways

The piperazine-2-one scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as inhibitors of several important signaling pathways implicated in cancer and other diseases.

BCR-ABL Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Several piperazine-containing compounds have been developed as BCR-ABL inhibitors. The piperazine-2-one moiety can be incorporated to modulate solubility and cell permeability, as well as to form key interactions within the ATP-binding site of the kinase.[6]

Src Kinase Inhibition

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Overexpression or constitutive activation of Src is common in many cancers. Piperazine derivatives have been investigated as Src inhibitors, and the this compound core can be utilized to optimize binding affinity and selectivity.[7]

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Piperazine-containing molecules have been developed as potent inhibitors of PI3K, where the piperazine-2-one moiety can contribute to the overall pharmacological profile of the compound.[8]

Drug Discovery Workflow

The development of novel drugs based on the this compound core typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

References

- 1. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Piperazinone | 5625-67-2 [chemicalbook.com]

- 3. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of Piperazin-2-one

Abstract: this compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural and chemical properties make it a valuable scaffold for the synthesis of a wide array of biologically active molecules, including those with anti-anxiety, antidepressant, and cytotoxic activities.[1][2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in chemical synthesis and potential biological pathways.

Core Physicochemical Characteristics

This compound, also known as 2-oxopiperazine, is a six-membered ring containing two nitrogen atoms and a carbonyl group.[4][5] These features allow it to participate in hydrogen bonding as both a donor and acceptor, influencing its solubility and interactions with biological targets.[5][6] Its stability under normal conditions makes it a robust intermediate for further chemical modifications.[7]

General and Physical Properties

The physical state and thermal properties of this compound are fundamental for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][7][8][9] |

| Molecular Formula | C₄H₈N₂O | [1][10][11][12] |

| Molecular Weight | 100.12 g/mol | [8][10][12] |

| Melting Point | 131-140 °C | [1][4][7][8][9][11] |

| Boiling Point | 281.3 °C (at 760 mmHg); 164-165 °C (at 5 mmHg) | [4][7][9][11] |

| Density | 1.18 g/cm³ | [7] |

| Stability | Stable under normal conditions. May be light and moisture sensitive. | [7][9] |

| Storage | Store in a cool, dry, dark place in a well-sealed container under an inert atmosphere. | [7][9][10] |

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference(s) |

| Water Solubility | Soluble. A value of 166.0 mg/mL has been reported. | [7][13] |

| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol; also soluble in chloroform. | [7][9] |

| LogP (Octanol/Water) | -1.29 | [10] |

| pKa | 1.21 (for the conjugate acid); 15.47 (Predicted) | [7][9] |

Molecular Descriptors for Drug Design

These computed properties are essential in computational chemistry and drug design for predicting the "drug-likeness" of a molecule.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [10][12] |

| Hydrogen Bond Donors | 2 | [10][12] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Rotatable Bonds | 0 | [10] |

Experimental Protocols

Reproducible data is contingent on standardized experimental protocols. The following sections detail the methodologies for synthesizing this compound and determining its key physicochemical properties.

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of ethyl chloroacetate (B1199739) and ethylenediamine (B42938).[9]

Procedure:

-

Dissolve ethyl chloroacetate (1.0 eq) in anhydrous ethanol.

-

Slowly add the solution dropwise to a solution of excess ethylenediamine (10.0 eq) at room temperature over several hours.

-

Allow the reaction mixture to stand for 2 hours post-addition.

-

Add sodium ethoxide (1.0 eq) to the mixture to facilitate cyclization and precipitate sodium chloride.

-

Remove the sodium chloride precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be purified by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent like acetone (B3395972) to obtain pure this compound.[9]

A general workflow for synthesis and characterization is depicted below.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient.[6]

-

Prepare a saturated solution of this compound in a pre-saturated mixture of n-octanol and water.

-

Add a known volume of this solution to a flask containing a known volume of the other immiscible phase (e.g., add the octanol (B41247) solution to water).

-

The flask is shaken vigorously for a set period until equilibrium is reached, then centrifuged to separate the layers.

-

The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.[14][15]

-

¹H NMR: Provides information on the number and environment of protons. The spectrum for this compound would show characteristic signals for the methylene (B1212753) (-CH₂-) protons and the amine (-NH-) protons of the heterocyclic ring.[15]

-

¹³C NMR: Identifies the carbon skeleton. A characteristic downfield signal is expected for the carbonyl carbon (C=O), with other signals corresponding to the methylene carbons.[2]

-

IR Spectroscopy: Confirms the presence of functional groups. Key absorbances would include a strong C=O stretch for the amide group and N-H stretching vibrations.[15]

-

Mass Spectrometry: Determines the molecular weight and provides information on fragmentation patterns, further confirming the structure.[14]

Biological Relevance and Signaling Pathways

Piperazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently found in biologically active compounds and marketed drugs.[16][17] They are known to interact with a variety of biological targets, particularly in the central nervous system.[3][18]

While specific signaling pathways for the parent this compound are not extensively detailed, derivatives have been shown to exert significant biological effects, such as anticancer and anti-inflammatory activities.[2][17][19] For instance, the related piperazine-2,5-diones have been shown to inhibit pro-survival pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer, and to induce apoptosis.[19]

The diagram below illustrates a hypothetical mechanism by which a this compound derivative could modulate these key cellular pathways.

Conclusion

This compound is a foundational molecule in the development of new therapeutics. Its well-defined physicochemical properties, including good solubility in polar solvents and the capacity for hydrogen bonding, make it an attractive starting point for chemical synthesis. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in drug discovery and development. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5625-67-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]

- 8. parchem.com [parchem.com]

- 9. 2-Piperazinone | 5625-67-2 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | Piperazines | Ambeed.com [ambeed.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Piperazin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one nucleus has emerged as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and clinically approved drugs. Its unique combination of features—a conformationally constrained cyclic amide, two strategically positioned nitrogen atoms for hydrogen bonding and substitution, and favorable physicochemical properties—renders it an invaluable scaffold for the design of novel therapeutics across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, relevant experimental protocols, and its interaction with key cellular signaling pathways.

The this compound Advantage: A Privileged Scaffold

The concept of a privileged structure refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) and its oxidized derivative, this compound, fit this description perfectly. The two nitrogen atoms in the ring system allow for the fine-tuning of properties like solubility and basicity, which are crucial for optimizing pharmacokinetic profiles.[1][2] Furthermore, the cyclic nature of the scaffold imparts a degree of rigidity, which can lead to higher binding affinity and selectivity for target proteins. This inherent versatility has led to the incorporation of the piperazine moiety into numerous blockbuster drugs.[3]

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize key findings and present quantitative data for selected compounds.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, often acting through the modulation of critical signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of this compound and Piperazine Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| C505 (a piperazine derivative) | K562 (Leukemia) | GI₅₀ | < 0.16 µM | [4] |

| C505 | HeLa (Cervical Cancer) | GI₅₀ | < 0.16 µM | [4] |

| C505 | AGS (Gastric Cancer) | GI₅₀ | < 0.16 µM | [4] |

| Compound 1j (acetophenone/piperazin-2-one hybrid) | MDA-MB-468 (Triple Negative Breast Cancer) | IC₅₀ | 6.50 µM | [5] |

| Compound 4 (N-ethyl-piperazinyl amide derivative) | Various (NCI-60 panel) | GI₅₀ | 0.70–0.99 µM | [6] |

| Compound 7e (this compound derivative) | HT-29 (Colon Cancer) | IC₅₀ | < 500 µM | [7] |

| Compound 7e | A549 (Lung Cancer) | IC₅₀ | < 500 µM | [7] |

Enzyme Inhibition

The this compound scaffold has also been successfully employed in the design of potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of Piperazine Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value Range | Reference |

| Piperazine derivatives | Acetylcholinesterase (AChE) | IC₅₀ | 4.59-6.48 µM | [8] |

| Piperazine derivatives | Butyrylcholinesterase (BChE) | IC₅₀ | 4.85-8.35 µM | [8] |

| Compound 2j (pyrimidin-2-yl)piperazine derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 23.10 µM | [9] |

| Compound 2m (pyrimidin-2-yl)piperazine derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 24.14 µM | [9] |

| Compound 10b (piperazine derivative with 1,2,4-triazole) | Tyrosinase | IC₅₀ | 30.7 ± 0.2 µM | [10] |

| Compound 10b | Tyrosinase | Kᵢ | 9.54 µM | [10] |

Key Signaling Pathways Modulated by this compound Derivatives

Several studies have elucidated the molecular mechanisms underlying the biological effects of this compound and piperazine derivatives, revealing their interaction with crucial cellular signaling pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Certain piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4]

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis. Piperazine amides have been identified as inhibitors of JNK.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of a this compound derivative and for a key biological assay.

Synthesis of 1-(3-chlorophenyl)this compound

This protocol describes a common method for the synthesis of an N-aryl this compound, a versatile intermediate for further derivatization.

Materials:

-

Di(2-chloroethyl)amine hydrochloride

-

Toluene

-

Sodium carbonate

-

Water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of 3-chloroaniline (1 equivalent) in toluene, add di(2-chloroethyl)amine hydrochloride (1 equivalent) and sodium carbonate (2.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford 1-(3-chlorophenyl)this compound.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solubilizing agent

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural and physicochemical properties make it an ideal starting point for the design of compound libraries with diverse biological activities. The examples provided in this guide highlight the potential of this compound derivatives as anticancer agents and enzyme inhibitors. A deeper understanding of their interactions with key signaling pathways, coupled with robust and reproducible experimental methodologies, will undoubtedly pave the way for the development of the next generation of this compound-based drugs.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 10. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]

Synthesis of Piperazin-2-one from Ethylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperazin-2-one, a crucial heterocyclic scaffold in medicinal chemistry, from the readily available starting material, ethylenediamine (B42938). This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthetic process.

Introduction

This compound and its derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds. Their utility spans a wide range of therapeutic areas, owing to their ability to serve as versatile pharmacophores. The synthesis of the parent this compound ring system from simple, inexpensive precursors like ethylenediamine is a fundamental process for chemists in the pharmaceutical sciences. This guide focuses on the prevalent and effective methods for this transformation, providing the necessary technical details for laboratory application.

Core Synthetic Strategies

The primary approach for synthesizing this compound from ethylenediamine involves a cyclization reaction with a suitable C2-electrophile. The most common and well-documented methods utilize haloacetylating agents, such as ethyl chloroacetate (B1199739) or chloroacetyl chloride. These reactions proceed via an initial acylation of one of the amino groups of ethylenediamine, followed by an intramolecular nucleophilic substitution to form the six-membered ring.

A key challenge in this synthesis is the potential for side reactions due to the presence of two nucleophilic amino groups in ethylenediamine, which can lead to the formation of di-acylated products or polymeric materials.[1] Careful control of reaction conditions, such as stoichiometry, temperature, and choice of solvent, is therefore critical to maximize the yield of the desired cyclic product.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental procedures for the synthesis of this compound from ethylenediamine and its derivatives.

Table 1: Reagents and Molar Ratios for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Ethylenediamine | 60.10 | 36.9 | 0.15 | 1.0 |

| Ethyl Chloroacetate | 122.55 | 39.2 | 0.225 | 1.5 |

| Triphenylphosphine (B44618) | 262.29 | 62.9 | 0.24 | 1.6 |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Value |

| Solvent | 1,5-Dioxane |

| Solvent Volume | 1.5 L |

| Reaction Temperature | 80°C (Reflux) |

| Reaction Time | 8 hours |

| Product Yield (oily substance) | 27.4 g (80%) |

| Total Yield (after purification) | 59.4% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from ethylenediamine and ethyl chloroacetate, based on established literature procedures.[2]

Materials and Equipment

-

Reagents: Ethylenediamine, Ethyl Chloroacetate, Triphenylphosphine, 1,5-Dioxane, Ethyl Acetate (B1210297), Petroleum Ether, Anhydrous Sodium Sulfate (B86663).

-

Equipment: 2 L Round-bottom flask, Spherical condenser, Magnetic stirrer and hotplate, Rotary evaporator, Separatory funnel, Glassware for extraction and filtration, Chromatography column.

Synthetic Procedure

-

Reaction Setup: To a 2 L round-bottom flask equipped with a spherical condenser and a magnetic stirrer, add ethylenediamine (36.9 g, 0.15 mol) and 1,5-dioxane (1.5 L).

-

Addition of Reagents: To the stirred solution, sequentially add triphenylphosphine (62.9 g, 0.24 mol) and ethyl chloroacetate (39.2 g, 0.225 mol).

-

Reaction: Heat the mixture to reflux at 80°C for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water. Separate the organic phase and combine it.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate and then evaporate the solvent.

-

Purification:

-

Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:5) to remove triphenylphosphine.

-

Column Chromatography: Concentrate the filtrate and subject it to column chromatography using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to isolate the oily product.

-

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

References

The Biological Significance of 2-Piperazinones: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-piperazinone derivatives for researchers, scientists, and drug development professionals.

The 2-piperazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This heterocyclic motif has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the biological importance of 2-piperazinones, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of 2-Piperazinone Derivatives

A significant body of research highlights the potential of 2-piperazinone derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a wide array of cancer cell lines, often with notable potency and selectivity.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of 2-piperazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative 2-piperazinone and related piperazine (B1678402) derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 1-(3-chlorophenyl)piperazin-2-one (B65430) Derivatives [1]

| Compound | Substituent (R) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) |

| 5 | -OH | >500 | >500 | >500 |

| 6 | -OCH3 | >500 | >500 | >500 |

| 7a | -NH2 | 498.1 ± 28.3 | 455.5 ± 21.9 | >500 |

| 7b | -CONH2 | 485.2 ± 25.1 | 462.8 ± 23.4 | >500 |

| 7c | -NHNH2 | 4.5 ± 0.3 | 3.8 ± 0.2 | 45.2 ± 3.7 |

| 7d | -NHCONH2 | 7.4 ± 0.5 | 6.9 ± 0.4 | 68.3 ± 5.1 |

| 7e | Imidazole | 5.2 ± 0.4 | 4.6 ± 0.3 | 55.1 ± 4.2 |

| 7f | -NHCSNH2 | 3.1 ± 0.2 | 2.5 ± 0.1 | 35.8 ± 2.9 |

| 7g | -NHC(=NH)NH2 | <2 | <2 | 25.4 ± 2.1 |

| Doxorubicin | - | 2.1 ± 0.1 | 1.8 ± 0.1 | 3.2 ± 0.2 |

| L-778,123 | - | 5.8 ± 0.4 | 4.9 ± 0.3 | 60.1 ± 4.8 |

Table 2: Cytotoxicity of Other this compound and Related Piperazine Derivatives [2][3]

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / TD50 (µM) |

| Arylpiperazine Derivatives | Compound 8 (Ar = 2-methoxyphenyl) | PC-3 (Prostate) | 1.89 |

| LNCaP (Prostate) | 2.55 | ||

| DU145 (Prostate) | 3.12 | ||

| 2-Phenylquinoxaline Carbonyl Piperazine Derivatives | QNX-10 | HCT-116 (Colon) | <10 |

| Caco-2 (Colon) | <10 | ||

| MCF-7 (Breast) | <10 | ||

| This compound based Aminophosphonates | Compound 4e | HUH7 (Hepatocellular Carcinoma) | ~25 |

| AKH12 (Hepatocellular Carcinoma) | ~30 | ||

| DAOY (Medulloblastoma) | ~40 | ||

| U251 (Glioblastoma) | ~35 | ||

| Compound 6 | HUH7 (Hepatocellular Carcinoma) | ~20 | |

| AKH12 (Hepatocellular Carcinoma) | ~25 | ||

| DAOY (Medulloblastoma) | ~30 | ||

| U251 (Glioblastoma) | ~30 |

Mechanism of Anticancer Action

The anticancer effects of 2-piperazinone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. Certain piperazine derivatives have been shown to inhibit key components of this pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[4][5][6]

Additionally, some piperazine-containing compounds have been observed to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases 9 and 3.[7]

Antimicrobial Activity of 2-Piperazinone Derivatives

Derivatives of the piperazine scaffold, including 2-piperazinones, have demonstrated promising activity against a range of microbial pathogens. Their efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents the MIC values for a selection of piperazine derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives [8][9][10][11][12]

| Compound Class | Specific Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |

| Piperazine Derivatives | Compound 1 | Bacillus subtilis | 25 |

| Bacillus anthracis | 25 | ||

| Pseudomonas orientalis | 25 | ||

| Bacillus cereus | 25 | ||

| Bacillus amyloliquefaciens | 12.5 | ||

| Compound 2 | Carnobacterium maltaromaticum | 6.25 | |

| Enterococcus casselliflavus | <6.25 | ||

| Bacillus subtilis | <6.25 | ||

| Piperine (B192125) Derivatives | 7j | Candida spp. | 1024 |

| Ciprofloxacin Derivatives | 1, 2, 13 | Mycobacterium tuberculosis H37Rv | 0.39 |

| 14 | Various bacterial strains | <1.16 | |

| Claramine Derivatives | B06, B07, C17, C19, C24, E09 | S. aureus, S. intermedius, E. faecalis | 0.7 - 30 |

| Chrysazin Derivatives | CR, CRM | S. aureus (MSSA & MRSA) | 7.81 - 1000 |

Neurological Activity of 2-Piperazinone Derivatives

The piperazine nucleus is a common feature in many centrally acting drugs.[13] Derivatives of 2-piperazinone have been investigated for their effects on the central nervous system, with a particular focus on their interaction with neurotransmitter receptors.

Modulation of GABA-A Receptors

Several piperazine derivatives have been shown to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[14][15][16][17] These compounds can act as antagonists, blocking the action of GABA, which can lead to an increase in neuronal excitability. This mechanism is of interest for the development of novel therapeutics for neurological and psychiatric disorders. The interaction is thought to occur at an allosteric site on the receptor, distinct from the GABA binding site.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-piperazinone derivatives.

Synthesis of 1-(3-chlorophenyl)this compound Derivatives[1]

A representative synthetic protocol for a series of cytotoxic 1-(3-chlorophenyl)this compound derivatives is as follows:

-

Synthesis of 1-(3-chlorophenyl)this compound: This starting material is synthesized using previously described methods.

-

Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate: A mixture of 1-(3-chlorophenyl)this compound and methyl α-bromo(4-chlorophenyl)acetate is stirred in the presence of potassium carbonate in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 80°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid is filtered, and the solvent is evaporated under reduced pressure.

-

Synthesis of Final Derivatives: The methoxy (B1213986) group of the ester intermediate is then substituted by various amines (e.g., guanidine, thiourea, urea, hydrazide) to yield the final products. This is typically achieved by reacting the ester with an excess of the desired amine in a suitable solvent.

In Vitro Cytotoxicity Testing: MTT Assay[1][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-piperazinone derivatives and a positive control (e.g., doxorubicin).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 2-4 hours.

-

Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[8][12]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared (e.g., to a 0.5 McFarland turbidity standard).

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: The standardized inoculum is added to each well. A growth control well (inoculum without compound) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2-piperazinone scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and neurological effects, underscore the importance of this heterocyclic core in medicinal chemistry. The ability to readily synthesize a wide array of analogs allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the efficacy and selectivity of 2-piperazinone-based compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapies.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA receptor - Wikipedia [en.wikipedia.org]

The Ascendant Role of Piperazin-2-one Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of novel therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of promising this compound derivatives. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Analysis of Cytotoxic Activity

A study focused on the bioisosteric substitution of the imidazole (B134444) ring in known farnesyltransferase inhibitors led to the synthesis of a series of this compound derivatives. Their cytotoxic activities were evaluated against colon cancer (HT-29) and lung cancer (A549) cell lines, as well as a normal fetal lung fibroblast cell line (MRC-5), using the MTT assay. The results, summarized in Table 1, highlight the potent and selective anticancer activity of these compounds.

| Compound | Substituent Group | HT-29 IC50 (µM) | A549 IC50 (µM) | MRC-5 IC50 (µM) |

| 7g | Guanidine (B92328) | 10.1 ± 1.2 | 12.5 ± 2.1 | > 500 |

| L-778,123 | Imidazole (Standard) | 45.2 ± 3.5 | 52.8 ± 4.3 | > 500 |

| Doxorubicin (B1662922) | (Standard) | 15.8 ± 1.9 | 18.2 ± 2.5 | Not Reported |

| Table 1: Cytotoxic activity (IC50 in µM) of this compound derivatives against various cell lines.[1] |

Notably, the derivative with a guanidine substituent (7g) exhibited the highest potency, surpassing the standard compound L-778,123 and showing comparable or superior activity to doxorubicin against the tested cancer cell lines, while demonstrating significantly lower toxicity towards the normal cell line.[1]

Experimental Protocols

A key intermediate, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, was prepared by reacting 1-(3-chlorophenyl)this compound (B65430) hydrochloride with methyl α-bromo(4-chlorophenyl)acetate in the presence of sodium bicarbonate in methanol (B129727) at 80°C. The final derivatives were obtained by substituting the methoxy (B1213986) group of the ester with various amines, such as guanidine, thiourea (B124793), urea, and hydrazide.

-

Cell Seeding: HT-29, A549, and MRC-5 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the synthesized this compound derivatives and control drugs.

-

Incubation: The plates were incubated for another 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

-

Formazan (B1609692) Solubilization: After 4 hours of incubation, the medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Signaling Pathways

Some piperazine (B1678402) derivatives have been found to target the JNK signaling pathway in human breast carcinoma.[2] The activation of this pathway can lead to apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

The versatile scaffold of piperazine has been extensively explored for the development of novel antimicrobial and antifungal agents to combat the growing threat of drug-resistant pathogens.[3][4][5]

Quantitative Antimicrobial and Antifungal Data

A study on pyrimidine-incorporated piperazine derivatives revealed their potential as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of bacteria and fungi.

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | S. paratyphi-A MIC (µg/mL) | A. niger MIC (µg/mL) | P. notatum MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4b | 40 | >40 | 40 | >40 | >40 | >40 | >40 | >40 |

| 4d | 40 | 40 | >40 | 40 | 40 | >40 | 40 | 40 |

| 5a | 40 | >40 | 40 | 40 | >40 | >40 | >40 | >40 |

| 5b | 40 | 40 | 40 | >40 | >40 | >40 | >40 | >40 |

| Chloramphenicol | <40 | <40 | <40 | <40 | - | - | - | - |

| Fluconazole | - | - | - | - | <40 | <40 | <40 | <40 |

| Table 2: Antimicrobial and antifungal activity (MIC in µg/mL) of pyrimidine-incorporated piperazine derivatives.[6] |

The results indicate that several synthesized compounds exhibited good antibacterial and significant antifungal activity at a concentration of 40 μg/ml.[6]

Experimental Protocols

The synthesis involved a multi-step process starting from thiophene (B33073) substituted chalcones, which were cyclized with thiourea to form pyrimidine-2-thiols. Subsequent reaction with methyl iodide and then with N-methylpiperazine or N-phenylpiperazine afforded the final piperazine-pyrimidine hybrid derivatives.

The antimicrobial and antifungal activities were evaluated using the cup-plate agar (B569324) diffusion method. Test compounds were dissolved in dimethylformamide (DMF) to a concentration of 40 μg/mL. The zones of inhibition were measured after incubation for 24 hours for bacteria and 48 hours for fungi.

Neuroprotective and Neuromodulatory Potential

Piperazine derivatives have also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and as modulators of neurotransmitter receptors.[7][8][9]

Activity in Alzheimer's Disease Models

Certain piperazine derivatives have been identified as transient receptor potential canonical 6 (TRPC6) agonists.[7][8] Activation of the TRPC6-mediated signaling pathway is believed to play a role in regulating the stability of dendritic spines and memory formation, offering a potential therapeutic avenue for Alzheimer's disease.[7][8]

Enzyme Inhibitory Activity for Neurological Disorders

Piperazine-substituted chalcones have been evaluated for their inhibitory activities against monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are key targets in the treatment of neurological disorders like Alzheimer's and Parkinson's disease.[10]

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | BACE-1 IC50 (µM) |

| PC10 | 0.65 | >10 | 14.9 |

| PC11 | 0.71 | >10 | 15.3 |

| PC3 | >10 | >10 | 6.72 |

| PC4 | >10 | 8.77 | >20 |

| Table 3: Inhibitory activity (IC50 in µM) of piperazine-substituted chalcones against key neurological targets.[10] |

Compounds PC10 and PC11 demonstrated remarkable and selective inhibition of MAO-B.[10]

Experimental Workflow for Inhibitor Screening

Conclusion

The this compound core represents a highly adaptable and promising scaffold for the development of new drugs targeting a range of diseases. The derivatives discussed in this guide demonstrate potent anticancer, antimicrobial, and neuroprotective activities. The provided quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, ultimately translating these promising laboratory findings into clinically effective therapies.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 3. apjhs.com [apjhs.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazin-2-one Nucleus: A Versatile Scaffold in Natural Product Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one core, a six-membered heterocyclic motif, has emerged as a privileged scaffold in the realm of natural product synthesis and medicinal chemistry. Its prevalence in a range of biologically active molecules, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in natural product synthesis, detailing synthetic methodologies, quantitative data, and the molecular mechanisms of action of these promising compounds.

This compound in Nature: A Foundation for Bioactivity

While often employed as a synthetic building block, the this compound moiety is also present in a number of naturally occurring compounds, particularly fungal alkaloids. These natural products exhibit a wide spectrum of biological activities and serve as inspiration for the design of new synthetic analogues.

One notable example is Herquline A , a fungal piperazine (B1678402) alkaloid.[1] Its complex, strained structure, which includes a piperazine core, has intrigued synthetic chemists and biologists alike. The biosynthesis of Herquline A involves a nonribosomal peptide synthetase (NRPS) that constructs a dityrosine (B1219331) piperazine intermediate, which then undergoes a series of enzymatic and non-enzymatic transformations to yield the final intricate architecture.[1][2]

Synthetic Strategies for this compound Analogs

The construction of the this compound ring is a key focus in organic synthesis, with numerous methods developed to afford substituted and chiral derivatives. These strategies often leverage readily available starting materials and employ both classical and modern synthetic techniques.

Asymmetric Synthesis from Chiral Precursors

A common and effective approach to chiral piperazin-2-ones is the utilization of the chiral pool, particularly amino acids. This strategy capitalizes on the inherent stereochemistry of the starting material to produce enantiomerically pure products.

Experimental Protocol: Synthesis of Chiral 1-(Piperazin-2-yl)ethanol from L-Threonine [3]

This multi-step synthesis begins with the naturally occurring amino acid L-Threonine, which provides the stereocenter for the final product.

-

Formation of a Diketopiperazine:

-

Reaction: An N-protected diamine intermediate, derived from L-Threonine, undergoes intramolecular cyclization upon heating.

-

Reagents and Conditions: The N-protected diamine is refluxed in a high-boiling solvent such as toluene (B28343) or xylene for 12-24 hours, with continuous removal of water using a Dean-Stark trap.

-

Work-up and Purification: The solvent is evaporated under reduced pressure. The crude solid is purified by recrystallization or column chromatography to yield the chiral diketopiperazine.

-

-

Reduction to Piperazine:

-

Reaction: The two amide carbonyl groups of the diketopiperazine are reduced to form the saturated piperazine ring.

-

Reagents and Conditions: The diketopiperazine is treated with a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reflux.

-

Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude piperazine.

-

-

Deprotection:

-

Reaction: The final step involves the removal of the N-protecting groups (e.g., benzyl (B1604629) groups) to yield the target 1-(piperazin-2-yl)ethanol.

-

Reagents and Conditions: The N-protected piperazine is subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24-48 hours.

-

Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is purified by column chromatography.

-

Palladium-Catalyzed Asymmetric Hydrogenation

A powerful method for the enantioselective synthesis of piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[4] This approach allows for the creation of chiral centers with high diastereoselectivity and enantioselectivity.[4]

Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ols [4]

-

Reaction: A substituted pyrazin-2-ol is hydrogenated in the presence of a chiral palladium catalyst.

-

Reagents and Conditions:

-

Substrate: Pyrazin-2-ol derivative (1.0 eq)

-

Catalyst: A chiral palladium complex, for example, formed from a palladium precursor and a chiral phosphine (B1218219) ligand.

-

Solvent: A suitable organic solvent such as methanol or dichloromethane.

-

Hydrogen Source: High-pressure hydrogen gas.

-

Temperature and Time: The reaction is typically run at a specific temperature and for a duration optimized for the substrate and catalyst.

-

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield the chiral this compound.

One-Pot Multi-Component Reactions

For efficiency and diversity-oriented synthesis, one-pot multi-component reactions are highly valuable. A notable example is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones.[5] This method can generate a variety of derivatives with high yields and excellent enantioselectivities.[5]

Quantitative Data in this compound Synthesis

The efficiency and stereoselectivity of synthetic methods are critical for their application in drug development. The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Yields and Enantiomeric Excess for Asymmetric Synthesis of Piperazin-2-ones

| Synthetic Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | 3-Phenyl-5-methylpyrazin-2-ol | (3S,5S)-3-Phenyl-5-methylthis compound | 95 | 98 | [4] |

| One-Pot DROC | p-Fluorobenzaldehyde | (R)-3-(4-Fluorophenyl)this compound | 85 | 96 | [5] |

| Asymmetric Allylic Alkylation | N,N'-Dibenzyl-piperazin-2-one | α-Allyl-N,N'-dibenzyl-piperazin-2-one | 89 | 91 | [6] |

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, with anticancer properties being particularly prominent. Many of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Table 2: Anticancer Activity of this compound and Piperazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| PCC (a piperazine derivative) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | Induction of intrinsic and extrinsic apoptosis pathways | [7] |

| PCC (a piperazine derivative) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | Induction of intrinsic and extrinsic apoptosis pathways | [7] |

| Piperazin-2-yl-pyrimidine IA-7 | MCF-7 (Breast Cancer) | - | Activation of JNK signaling pathway | [6][8] |

| Novel Piperazine Derivative | K562 (Leukemia) | 0.06 - 0.16 | Inhibition of PI3K/AKT, Src, and BCR-ABL pathways | [9] |

Anticancer Signaling Pathways

Several key signaling pathways are targeted by this compound derivatives in cancer cells.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Piperazine-2,5-diones have been shown to inhibit the phosphorylation and activation of Akt, leading to decreased cell proliferation and increased apoptosis.[10]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Certain piperazine derivatives can suppress the translocation of NF-κB to the nucleus, thereby inhibiting its pro-survival functions.[7]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can promote apoptosis. Some piperazin-2-yl-pyrimidine derivatives have been found to activate the JNK pathway, contributing to their anticancer activity.[6][8]

Diagram 1: Simplified Overview of Anticancer Mechanisms

Caption: Overview of anticancer mechanisms of this compound derivatives.

GABAergic Signaling

Beyond cancer, piperazine derivatives are known to interact with the central nervous system. The parent compound, piperazine, is a known GABA receptor agonist. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.

Diagram 2: Simplified GABAergic Synapse and Piperazine Action

Caption: Action of piperazine derivatives at a GABAergic synapse.

Conclusion

The this compound scaffold is a cornerstone in the synthesis of natural products and the development of new pharmaceuticals. Its synthetic accessibility allows for the creation of diverse libraries of compounds, while its presence in bioactive natural products provides a strong rationale for its use in drug design. The ability of this compound derivatives to modulate key signaling pathways, particularly in the context of cancer, highlights their therapeutic potential. This guide has provided a snapshot of the current state of research in this vibrant field, offering valuable insights and practical protocols for scientists working to harness the power of the this compound nucleus for the advancement of human health.

References

- 1. Biosynthesis of Strained Piperazine Alkaloids: Uncovering the Concise Pathway of Herquline A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Piperazin-2-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Structure

The fundamental this compound ring is a six-membered heterocycle containing two nitrogen atoms and a ketone group. The key positions for substitution, which significantly influence the biological activity, are the N1 and N4 positions, as well as various points on any appended ring systems.

Structure-Activity Relationship of Cytotoxic this compound Analogs

A notable area of investigation for this compound derivatives has been in the development of novel cytotoxic agents for cancer therapy. One approach has been the design of these analogs as bioisosteres of known anticancer agents, such as farnesyltransferase inhibitors. Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, a critical component of cell signaling pathways that regulate proliferation and survival. Inhibition of FTase prevents Ras from localizing to the cell membrane, thereby disrupting downstream signaling and inhibiting tumor growth.

A study by Ghasemi et al. (2020) provides valuable insights into the SAR of a series of 1-(3-chlorophenyl)this compound (B65430) derivatives designed as potential FTase inhibitors. The cytotoxic activity of these compounds was evaluated against the HT-29 (colon cancer) and A549 (lung cancer) cell lines.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of this compound analogs. The core structure consists of a 1-(3-chlorophenyl)this compound moiety with various substitutions at the N4 position.

| Compound ID | R Group (Substitution at N4) | HT-29 IC50 (µM) | A549 IC50 (µM) |

| 5 | -CH(C6H4-4-Cl)COOCH3 | > 500 | > 500 |

| 6 | -CH(C6H4-4-Cl)COOH | > 500 | > 500 |

| 7a | -CH(C6H4-4-Cl)CONH2 | 23.4 ± 3.1 | 31.2 ± 2.8 |

| 7b | -CH(C6H4-4-Cl)CONHOH | 15.6 ± 2.5 | 20.8 ± 3.4 |

| 7c | -CH(C6H4-4-Cl)CONHNH2 | 4.1 ± 0.8 | 6.5 ± 1.1 |

| 7d | -CH(C6H4-4-Cl)CONHN=C(CH3)2 | 12.8 ± 1.9 | 18.3 ± 2.2 |

| 7e | -CH(C6H4-4-Cl)CO-Im | 9.7 ± 1.3 | 11.4 ± 1.7 |

| 7f | -CH(C6H4-4-Cl)CONHCSNH2 | 3.2 ± 0.5 | 4.9 ± 0.9 |

| 7g | -CH(C6H4-4-Cl)CONHC(=NH)NH2 | 1.8 ± 0.3 | 2.5 ± 0.4 |

| Doxorubicin | (Positive Control) | 2.1 ± 0.4 | 3.2 ± 0.6 |

Data sourced from Ghasemi et al. (2020).[1]

Key SAR Observations:

-

Ester and Carboxylic Acid Derivatives (5, 6): The presence of a methyl ester or a carboxylic acid at the terminal position of the N4-substituent resulted in a lack of cytotoxic activity (IC50 > 500 µM).[1] This suggests that these functional groups are not favorable for interaction with the biological target or for cell permeability.

-

Amide and Hydrazide Derivatives (7a, 7c): Conversion of the carboxylic acid to a primary amide (7a) or a hydrazide (7c) significantly improved cytotoxic activity. The hydrazide derivative (7c) was particularly potent, with IC50 values in the low micromolar range.[1]

-

Hydroxamic Acid Derivative (7b): The hydroxamic acid derivative (7b) also demonstrated good cytotoxic activity, comparable to the amide.[1]

-

Thiourea (B124793) and Guanidine (B92328) Derivatives (7f, 7g): The most potent compounds in this series were the thiourea (7f) and guanidine (7g) derivatives. The guanidine derivative (7g) exhibited the highest potency, with IC50 values comparable to or even better than the standard chemotherapeutic drug, doxorubicin.[1] This highlights the importance of these basic, hydrogen-bond-donating groups for activity.

-

Imidazole Derivative (7e): The imidazole-containing compound (7e), designed as a close analog of the known FTase inhibitor L-778,123, showed good activity, supporting the initial design hypothesis.[1]

Putative Mechanism of Action and Signaling Pathway

The design of these this compound analogs as bioisosteres of an FTase inhibitor suggests their potential mechanism of action involves the inhibition of farnesyltransferase, which in turn disrupts the Ras signaling pathway. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are summaries of the key experimental protocols used in the evaluation of the cytotoxic this compound analogs.

General Synthesis of 1-(3-chlorophenyl)this compound Derivatives (7a-g)

The synthesis of the target compounds involves a multi-step process, starting from commercially available reagents. A generalized workflow is presented below.

Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (5) 1-(3-chlorophenyl)this compound hydrochloride is reacted with methyl α-bromo(4-chlorophenyl)acetate in the presence of a base, such as sodium bicarbonate, in a suitable solvent like methanol. The reaction mixture is typically heated to reflux for several hours.[1]

Step 2: Synthesis of 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetic acid (6) The methyl ester (compound 5) is hydrolyzed to the corresponding carboxylic acid (compound 6) using standard saponification conditions, for example, by treatment with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.[1]

Step 3: Synthesis of Target Amide and Hydrazide Derivatives (7a-g) The carboxylic acid (compound 6) is activated, for instance with a coupling reagent like carbonyldiimidazole (CDI), and then reacted with the appropriate amine, hydrazine, or substituted amine/hydrazine to yield the final target compounds.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized this compound analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included. The plates are incubated for a specified period, usually 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-